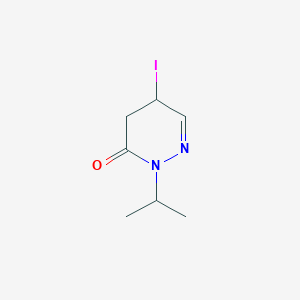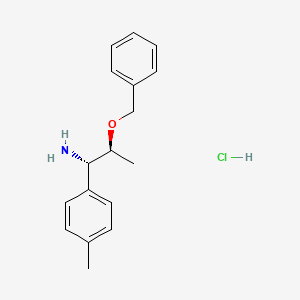
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is a chiral amine compound with potential applications in various fields of chemistry and pharmacology. It is characterized by its unique structural features, including a benzyloxy group and a p-tolyl group attached to a propylamine backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, p-tolualdehyde, and a suitable amine.
Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with p-tolualdehyde under acidic conditions to form the benzyloxy intermediate.
Reductive Amination: The benzyloxy intermediate is then subjected to reductive amination with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The benzyloxy and p-tolyl groups play a crucial role in its binding affinity and selectivity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-O-Acetylpseudoephedrine Hydrochloride: Shares structural similarities but differs in the presence of an acetyl group.
(1S,2S)-(+)-Pseudoephedrine Hydrochloride: Similar chiral amine structure but with different substituents.
(1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride: Similar backbone but lacks the benzyloxy and p-tolyl groups.
Uniqueness
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is unique due to its specific combination of benzyloxy and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H22ClNO |
|---|---|
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
(1S,2S)-1-(4-methylphenyl)-2-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-8-10-16(11-9-13)17(18)14(2)19-12-15-6-4-3-5-7-15;/h3-11,14,17H,12,18H2,1-2H3;1H/t14-,17+;/m0./s1 |
InChI-Schlüssel |
QIXPIFSJIYIIJB-SQQLFYIASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C)OCC2=CC=CC=C2)N.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


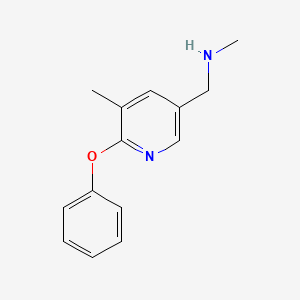
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
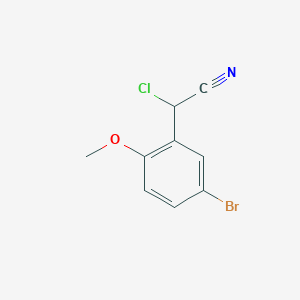
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
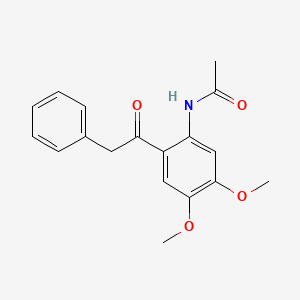
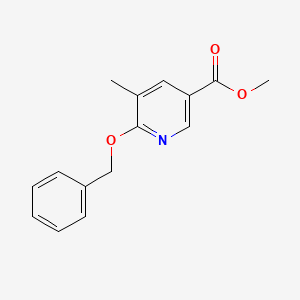

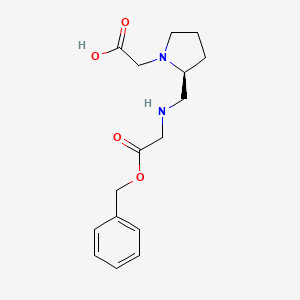
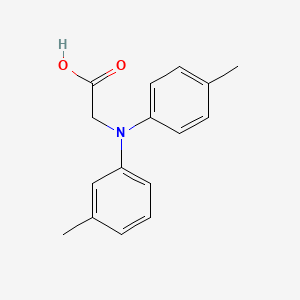
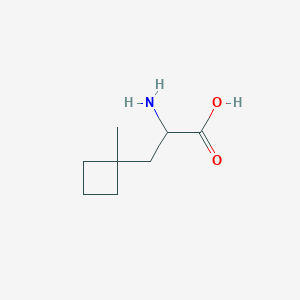
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
